Homatropine methylbromide

Übersicht

Beschreibung

Homatropine methylbromide, also known as methylhomatropine bromide, is a quaternary ammonium salt of methylhomatropine. It is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors, thereby affecting the parasympathetic nervous system. This compound is primarily used to relieve intestinal spasms and abdominal cramps without producing the adverse effects associated with less specific anticholinergics .

Wirkmechanismus

Target of Action

Homatropine methylbromide primarily targets the muscarinic acetylcholine receptors . These receptors mediate various cellular responses and are found on structures innervated by postganglionic cholinergic nerves, as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation .

Mode of Action

As a quaternary ammonium muscarinic acetylcholine receptor antagonist , this compound inhibits the muscarinic actions of acetylcholine . This results in the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Biochemical Pathways

The inhibition of muscarinic acetylcholine receptors by this compound affects the cholinergic signaling pathways . By blocking these receptors, this compound prevents the response of the iris sphincter muscle and the accommodative muscle of the ciliary body to cholinergic stimulation .

Result of Action

The primary result of this compound’s action is the relief of intestinal spasms and abdominal cramps . It is used to treat duodenal or stomach ulcers or intestine problems . It can also be used together with antacids or other medicine in the treatment of peptic ulcer . Additionally, it may be used to prevent nausea, vomiting, and motion sickness .

Biochemische Analyse

Biochemical Properties

Homatropine methylbromide is a quaternary ammonium muscarinic acetylcholine receptor antagonist . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Cellular Effects

This compound inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition can affect various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a competitive muscarinic receptor antagonist . It blocks the response of the iris sphincter muscle and causes the pupil to become unresponsive to light upon dilation or mydriasis . It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation .

Transport and Distribution

This compound is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors and thus the parasympathetic nervous system . It does not cross the blood–brain barrier , indicating its distribution is limited to peripheral tissues.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Homatropinemethylbromid kann durch Reaktion von Tropanol mit Formylradikalmandel-Acylchloriden in Gegenwart von Triethylamin und Methylendichlorid synthetisiert werden. Die Reaktion wird unter Rückflussbedingungen durchgeführt, gefolgt von Waschen und Konzentrieren, um das Rohprodukt zu erhalten .

Industrielle Produktionsmethoden: Das Raffinationverfahren beinhaltet das Auflösen von Homatropinemethylbromid in einem organischen Lösungsmittel wie Methanol, Ethanol, Propylalkohol oder Isopropanol. Die Lösung wird dann erhitzt, gekühlt und unter Verwendung eines anderen organischen Lösungsmittels wie Aceton, Isopropanol, Ethylacetat oder Methyl-tert-butylether kristallisiert. Dieser Prozess stellt sicher, dass die Reinheit von Homatropinemethylbromid mindestens 99,5 % erreicht und verschiedene Arzneibuchstandards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen: Homatropinemethylbromid unterliegt aufgrund seiner quartären Ammoniumstruktur hauptsächlich Substitutionsreaktionen. Es nimmt nicht leicht an Oxidations- oder Reduktionsreaktionen teil.

Häufige Reagenzien und Bedingungen: Die Verbindung reagiert unter milden Bedingungen mit verschiedenen Nukleophilen, oft in Gegenwart organischer Lösungsmittel. Die Reaktionsbedingungen sind typischerweise moderat und gewährleisten die Stabilität der Verbindung.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von Homatropinemethylbromid, die die Kernstruktur beibehalten, aber unterschiedliche Substituenten am Stickstoffatom haben.

Wissenschaftliche Forschungsanwendungen

Homatropinemethylbromid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizin: Homatropinemethylbromid wird zur Behandlung von Magengeschwüren, Zwölffingerdarmgeschwüren und Zwölffingerdarmgeschwüren eingesetzt.

5. Wirkmechanismus

Homatropinemethylbromid wirkt als Antagonist des muskarinischen Acetylcholinrezeptors. Durch die Hemmung dieser Rezeptoren verhindert es die Wirkung von Acetylcholin auf Strukturen, die von postganglionären cholinergen Nerven und glatten Muskeln innerviert werden, die auf Acetylcholin reagieren. Diese Hemmung führt zu einer verringerten Magensäuresekretion und einer verzögerten Magenentleerung, wodurch sie wirksam bei der Behandlung von Magen-Darm-Erkrankungen ist .

Ähnliche Verbindungen:

Atropin: Sowohl Homatropinemethylbromid als auch Atropin sind Anticholinergika.

Scopolamin: Wie Homatropinemethylbromid wird Scopolamin zur Behandlung von Reisekrankheit und Magenkrämpfen eingesetzt.

Einzigartigkeit: Die primäre Einzigartigkeit von Homatropinemethylbromid liegt in seiner peripheren Wirkung und Unfähigkeit, die Blut-Hirn-Schranke zu überwinden, was Nebenwirkungen auf das zentrale Nervensystem minimiert. Dies macht es zu einer sichereren Option für Patienten, die eine anticholinerge Behandlung benötigen, ohne das Risiko von Komplikationen des zentralen Nervensystems .

Vergleich Mit ähnlichen Verbindungen

Atropine: Both homatropine methylbromide and atropine are anticholinergic agents.

Scopolamine: Like this compound, scopolamine is used to treat motion sickness and gastrointestinal cramps.

Uniqueness: this compound’s primary uniqueness lies in its peripheral action and inability to cross the blood-brain barrier, which minimizes central nervous system side effects. This makes it a safer option for patients who require anticholinergic treatment without the risk of central nervous system complications .

Eigenschaften

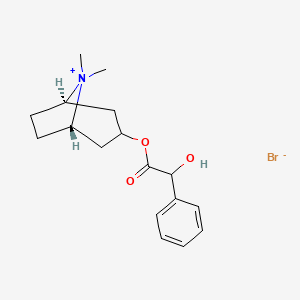

IUPAC Name |

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFVKLQESJNNAN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Homatropine is a quaternary ammonium muscarinic acetylcholine receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. | |

| Record name | Homatropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80-49-9 | |

| Record name | Homatropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homatropine methylbromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

191-192 °C | |

| Details | PhysProp | |

| Record name | Homatropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does homatropine methylbromide exert its effects?

A1: this compound acts as a competitive antagonist at muscarinic receptors. [, , , ] It binds to these receptors, preventing acetylcholine from binding and activating them. [, , ]

Q2: What are the downstream effects of this compound binding to muscarinic receptors?

A2: By blocking acetylcholine's action, this compound inhibits parasympathetic nerve stimulation. [, , ] This leads to a range of effects, including reduced smooth muscle contraction in the gastrointestinal, biliary, and genitourinary tracts (antispasmodic effect), decreased pepsin and gastrin secretion, mydriasis (pupil dilation), and reduced salivation (antisialagogue effect). [, , , ]

Q3: Is there evidence of this compound having a greater effect on specific muscarinic receptor subtypes?

A3: While research indicates potential interaction with the muscarinic 3 receptor (hMR3), the studies primarily focus on overall muscarinic antagonism. [] Further investigation is needed to determine subtype-specific effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H24BrNO3, and its molecular weight is 370.29 g/mol.

Q5: Are there any available spectroscopic data for this compound?

A5: Several studies employed spectroscopic techniques for analysis. These include:

- UV-Vis spectrophotometry: Used to quantify this compound by measuring the absorbance of its complex with reagents like picric acid [] or iodine. []

- Colorimetry: Utilized to measure this compound after reaction with Dragendorff's reagent, forming a measurable colored complex. [, ]

Q6: Does this compound degrade in the presence of antacids?

A6: Research shows that this compound can degrade in formulations containing antacids, forming tropine methylbromide as a major decomposition product. []

Q7: Are there analytical methods to determine this compound in complex formulations like syrups?

A7: Yes, specific and stability-indicating methods have been developed for analyzing this compound in syrups. [] These involve techniques like ion exchange chromatography and UV spectrophotometry. []

Q8: How does the structure of this compound relate to its anticholinergic activity compared to other compounds?

A8: While direct structural comparisons are limited in the provided research, studies suggest that the presence of an α-hydroxyl group in mandelyl tropine esters (like homatropine) contributes to a faster hydrolysis rate compared to tropyl tropine esters (like atropine). [] Additionally, the quaternary ammonium structure in this compound significantly increases its hydrolysis rate compared to tertiary amine analogs. []

Q9: Does modifying the structure of this compound affect its binding to the muscarinic 3 receptor?

A9: Computational studies investigated the unbinding process of this compound and its analogs from hMR3. [] These studies highlight key pharmacophores and structural elements influencing the unbinding kinetics, which could guide future drug design for improved residence time and potentially enhanced activity. []

Q10: What is the stability of this compound under different conditions?

A10: this compound exhibits sensitivity to light and can degrade in the presence of antacids. [, ] Further research is needed to fully characterize its stability profile under various conditions (e.g., pH, temperature, excipients).

Q11: Are there strategies to improve the stability of this compound formulations?

A11: Research highlights the use of methanol to stabilize the colored complex formed between this compound and Dragendorff's reagent during analysis, preventing its degradation under laboratory lighting. [] This finding might offer insights into potential stabilizing agents for formulations. Further research is needed to explore specific strategies for enhancing its formulation stability.

Q12: How does the route of administration affect the activity of this compound?

A12: Studies in rats showed that the oral bioavailability of this compound is much lower than that of atropine. [] This suggests significant first-pass metabolism. Intravenous administration in cats revealed a potent ganglionic blocking effect, while oral administration showed minimal blockade. []

Q13: What is the duration of action of this compound?

A13: The research primarily focuses on the pharmacological effects and doesn't explicitly mention the duration of action.

Q14: What analytical techniques are used to quantify this compound?

A14: Numerous analytical methods have been developed for quantifying this compound in various matrices, including:

- Gas chromatography (GC): Used to determine this compound in tablets and elixirs. [] The method involves hydrolysis to mandelic acid, derivatization, and quantification using a chromatographic standard. []

- High performance liquid chromatography (HPLC): Employed for separating and quantifying this compound, often after a hydrolysis step. [, , , ] Various detection methods, including UV-Vis and fluorescence, have been used. [, , , ]

- Flow injection analysis (FIA): A rapid and automated technique utilized to determine this compound in pharmaceutical formulations based on its precipitation reaction with silver nitrate. []

- Ion exchange chromatography: Coupled with UV spectrophotometry, this technique is used for specific analysis of this compound in complex syrups. []

- Toxicity and safety: Studies in rats and mice indicate that the toxicity of this compound varies with the route of administration. [] It is crucial to consider potential toxicity concerns when using this compound.

- Chiral separation: Research demonstrates successful chiral separation of this compound enantiomers using HPLC with α1-acid glycoprotein chiral stationary phase. [] This separation is essential for understanding the specific activity and properties of each enantiomer.

- Computational chemistry and modeling: Molecular modeling studies provide insights into the interaction of this compound and its analogs with the muscarinic 3 receptor, aiding in understanding the structural features influencing binding kinetics and potentially guiding future drug design. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.